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Introduction: Azurin is a small, periplasmic blue copper protein of approximately 14 kDa,

naturally produced by the bacterium Pseudomonas aeruginosa.[1][2] It functions as an electron

carrier in the bacterial denitrification pathway.[1][3][4][5] Beyond its physiological role, Azurin
has garnered significant interest in the pharmaceutical and biomedical fields due to its selective

penetration into cancer cells and its ability to induce apoptosis, making it a promising candidate

for anticancer therapies.[6][7][8] This document provides a detailed protocol for the high-yield

production of recombinant Azurin in Escherichia coli, followed by its extraction and purification.

Experimental Protocols
The following protocols detail the expression of recombinant Azurin with a C-terminal 6xHis tag

in E. coli, followed by purification using Immobilized Metal Affinity Chromatography (IMAC).

This method is favored for its high yield and the ability to obtain a highly purified protein.[2]

Gene Cloning and Expression Vector Preparation
Gene Amplification: The azu gene (approximately 437 bp) is amplified from the genomic DNA

of Pseudomonas aeruginosa using PCR.[9]

Vector Insertion: The amplified gene is inserted into an expression vector, such as

pET22b(+) or pET20b, which allows for expression with a C-terminal histidine tag for
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purification.[9][10]

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression

strain, such as BL21(DE3).[9][10]

Recombinant Protein Expression and Cell Harvest
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate

antibiotic (e.g., ampicillin) with a single colony of the transformed E. coli BL21(DE3).

Incubate overnight at 37°C with shaking at 220 rpm.

Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the

overnight starter culture.

Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm

(OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1.0 mM.

Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) to improve protein solubility.

Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Periplasmic Protein Extraction
Azurin is a periplasmic protein.[1][2][3] A gentle osmotic shock procedure can be used to

selectively release periplasmic contents, reducing contamination from cytoplasmic proteins.

Resuspension: Resuspend the cell pellet in 30 mL of ice-cold osmotic shock buffer (e.g., 30

mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).

Incubation: Incubate on ice for 10 minutes with occasional stirring.

Centrifugation: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C. Discard

the supernatant.
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Shock: Resuspend the pellet in 20 mL of ice-cold 5 mM MgSO4. This rapid change in

osmotic pressure lyses the outer membrane, releasing periplasmic proteins.

Incubation: Incubate on ice for 10 minutes.

Collection: Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the

periplasmic proteins, including Azurin. Collect this fraction.

Azurin Purification via IMAC
Column Preparation: Equilibrate a Ni-NTA affinity column (e.g., ProBond™ resin) with 5-10

column volumes of binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole,

pH 8.0).[9]

Loading: Load the periplasmic extract onto the equilibrated column.

Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM

NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound

proteins.

Elution: Elute the His-tagged Azurin from the column using an elution buffer containing a

higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole,

pH 8.0). Collect the fractions.

Quality Control and Quantification
SDS-PAGE: Analyze the purified fractions using 15% SDS-PAGE to confirm the purity and

molecular weight of the Azurin protein. A single band should be visible at approximately 14-

16 kDa.[9][11]

Spectrophotometry:

Measure the absorbance of the purified protein solution. The ratio of absorbance at 625

nm to 280 nm (A625/A280) can be used to assess the purity and copper incorporation. For

pure holo-azurin, this ratio is approximately 0.58.[5][12]

The concentration of the metalated (blue) Azurin can be determined using its molar

extinction coefficient at ~630 nm, which is 5070 M⁻¹cm⁻¹.[11]
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Dialysis: Dialyze the purified protein fractions against a suitable buffer (e.g., PBS, pH 7.4) to

remove imidazole and for storage.

Data Presentation
The following tables summarize typical quantitative data for recombinant Azurin production.

Parameter Typical Value Reference

Molecular Weight (SDS-PAGE) 14 - 16 kDa [9][11]

Molecular Weight (LC/MS) ~13.88 kDa [9]

Purity (A625/A280 Ratio) ~0.58 [5][12]

Yield from Recombinant

Culture
~70 mg/L [10]

IC50 (MCF-7 Breast Cancer

Cells)
~25.4 µg/mL [9]

Table 1: Quantitative data for purified recombinant Azurin.

Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of

recombinant Azurin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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